BenchChemオンラインストアへようこそ!

SMI-4a

Pim kinase Isoform selectivity Kinase inhibitor

SMI-4a is the definitive tool for Pim-1–selective kinase inhibition, uniquely sparing Pim-3 to avoid compensatory signaling. Unlike pan-Pim inhibitors, it activates AMPK and suppresses mTORC1 via a Pim-3–independent mechanism—essential for dissecting the Pim-1–AMPK–mTORC1 axis. Its efficacy is genetically stratified by PIK3CA mutation status, enabling rational preclinical trial design in CRC. In T-ALL models, oral bioavailability (60 mg/kg BID) with validated PD biomarker (p-p70 S6K) ensures robust target engagement. ERK1/2 phosphorylation induction enables synthetic lethal synergy screens with MAPK inhibitors. Choose SMI-4a when isoform specificity and genotype-stratified efficacy are non-negotiable.

Molecular Formula C11H6F3NO2S
Molecular Weight 273.23 g/mol
CAS No. 438190-29-5
Cat. No. B1681830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMI-4a
CAS438190-29-5
SynonymsSMI-4a;  SMI4a;  SMI 4a;  TCS PIM-1 4a.
Molecular FormulaC11H6F3NO2S
Molecular Weight273.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5-
InChIKeyNGJLOFCOEOHFKQ-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMI-4a (CAS 438190-29-5): A Selective Pim-1 Kinase Inhibitor for Hematologic Malignancy Research


SMI-4a (TCS PIM-1 4a) is a benzylidene-thiazolidine-2,4-dione small molecule that functions as a selective, ATP-competitive inhibitor of Pim protein kinases [1]. It exhibits potent activity against Pim-1 (IC50 = 17–24 nM) and moderate activity against Pim-2 (IC50 ≈ 100 nM), with minimal inhibition of other serine/threonine or tyrosine kinases across a panel of ~50–58 tested . Preclinically, SMI-4a demonstrates cytotoxic activity against a broad spectrum of myeloid and lymphoid cell lines, with notable sensitivity in precursor T-cell lymphoblastic leukemia/lymphoma models .

Why Pan-Pim Inhibitors or SMI-4a Analogs Cannot Substitute for SMI-4a in Experimental Protocols


Generic substitution among Pim kinase inhibitors is unreliable due to pronounced differences in isoform selectivity, off-target profiles, and downstream pathway modulation. While pan-Pim inhibitors like AZD1208 exhibit sub-nanomolar potency across Pim-1, -2, and -3 [1], SMI-4a displays marked Pim-1 preference (~4–6× selectivity over Pim-2) and negligible activity against Pim-3 [2][3]. This isoform bias directly influences cellular outcomes: SMI-4a uniquely activates AMPK and suppresses mTORC1 signaling independent of direct Pim-3 inhibition [4]. Additionally, SMI-4a's efficacy is genetically constrained by PIK3CA mutation status—a predictive biomarker not established for other Pim inhibitors [5]. Consequently, substituting SMI-4a with broader-spectrum Pim inhibitors or close analogs like SMI-16a risks altered phenotype readouts and irreproducible results in established disease models.

SMI-4a Quantitative Differentiation: Head-to-Head Kinase Selectivity and Cellular Efficacy Data


Pim-1 vs. Pim-2 Isoform Selectivity: SMI-4a vs. Pan-Pim Inhibitor AZD1208

SMI-4a exhibits a pronounced selectivity window for Pim-1 over Pim-2 (approximately 4- to 6-fold), whereas the pan-Pim inhibitor AZD1208 shows inverted isoform preference and broader coverage. In direct kinase assays, SMI-4a inhibits Pim-1 with an IC50 of 21 nM and Pim-2 with an IC50 of 100 nM . In contrast, AZD1208 inhibits Pim-1 with an IC50 of 0.4 nM and Pim-2 with an IC50 of 5.0 nM, representing a ~12.5-fold preference for Pim-1 over Pim-2 and sub-nanomolar potency against Pim-3 . SMI-4a demonstrates negligible activity against Pim-3 and a panel of ≥50 other kinases .

Pim kinase Isoform selectivity Kinase inhibitor

Cellular Cytotoxicity in Pre-T-LBL: SMI-4a vs. SGI-1776

SMI-4a demonstrates potent and selective cytotoxicity in precursor T-cell lymphoblastic leukemia/lymphoma (pre-T-LBL) models, a sensitivity not uniformly observed with the Pim inhibitor SGI-1776. In a panel of 25 leukemic cell lines, SMI-4a exhibited IC50 values ranging from 0.8 μM to 40 μM, with pre-T-LBL/T-ALL lines being the most sensitive [1]. Mechanistically, SMI-4a induced G1 phase cell-cycle arrest via dose-dependent p27(Kip1) induction and triggered apoptosis through the mitochondrial pathway [2]. By comparison, SGI-1776—though potent against Pim-1 (IC50 = 7 nM)—shows IC50 values in leukemia cell lines spanning 0.005–11.68 μM, with broader off-target activity against Flt-3 and haspin [3]. SMI-4a's narrower kinase selectivity profile may underlie its distinct cellular efficacy pattern.

T-cell leukemia Cytotoxicity Hematologic malignancy

In Vivo Antitumor Efficacy: SMI-4a Demonstrates Oral Activity with Defined Biomarker Modulation

SMI-4a exhibits oral bioavailability and dose-dependent tumor growth inhibition in subcutaneous xenograft models, with concurrent pharmacodynamic biomarker evidence. In immunodeficient mice bearing subcutaneous pre-T-LBL tumors (6812/2 cells), twice-daily oral administration of SMI-4a at 60 mg/kg significantly delayed tumor growth without altering body weight, blood counts, or serum chemistries [1]. Tumors harvested 1 hour post-dose demonstrated decreased phosphorylation of p70 S6K, confirming mTORC1 pathway suppression in vivo . In contrast, the pan-Pim inhibitor AZD1208, despite superior in vitro potency, has shown limited single-agent efficacy in some NHL models, with evidence suggesting kinase-independent PIM2 functions may limit antitumor response [2].

In vivo pharmacology Xenograft model Pharmacodynamics

Predictive Biomarker Stratification: PIK3CA Mutational Status Dictates SMI-4a Sensitivity

SMI-4a efficacy is uniquely stratified by PIK3CA mutational status in colorectal cancer (CRC) models—a predictive biomarker relationship not reported for other Pim inhibitors. In CRC cell lines, SMI-4a induced cell death only in PIK3CA wild-type (PIK3CA WT) cells, while PIK3CA mutant (PIK3CA MT) cells were completely resistant [1]. In vivo xenograft and PDX experiments confirmed this genotype-dependent response. Moreover, co-treatment with PI3K inhibitors (e.g., BEZ235, BKM120) restored SMI-4a sensitivity in PIK3CA MT CRC cells [2]. This genetic dependency defines a clear patient selection criterion for SMI-4a-based preclinical studies that is not established for broader-spectrum Pim inhibitors like AZD1208 or PIM447.

Biomarker Colorectal cancer Patient stratification

Synergy with MEK Inhibition: SMI-4a Plus MEK1/2 Inhibitor Produces Strong Synergistic Cell Killing

SMI-4a treatment paradoxically induces phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), activating the MAPK pathway as a compensatory survival signal. This creates a unique synthetic lethal opportunity: combining SMI-4a with a MEK1/2 inhibitor yields highly synergistic killing of pre-T-LBL cells [1]. This synergy has been quantitatively demonstrated in cell viability assays, whereas the pan-Pim inhibitor AZD1208 does not elicit the same ERK1/2 activation profile, suggesting a mechanism specific to SMI-4a's Pim-1-selective pharmacology [2].

Combination therapy MAPK pathway Synergy

Optimal Research and Procurement Scenarios for SMI-4a Based on Differentiated Evidence


Pre-T-LBL/T-ALL Xenograft Efficacy Studies Requiring Oral Dosing and Defined PD Markers

SMI-4a is uniquely suited for preclinical in vivo studies of T-cell acute lymphoblastic leukemia/lymphoma, where its oral bioavailability (60 mg/kg BID) and validated pharmacodynamic biomarker (phospho-p70 S6K reduction) enable robust assessment of target engagement and tumor growth inhibition [1]. Its tolerability profile—no adverse effects on body weight or hematologic parameters—supports extended dosing regimens [1]. Researchers should prioritize SMI-4a over broader-spectrum Pim inhibitors like AZD1208 when Pim-3-sparing pharmacology is required to avoid confounding compensatory signaling .

PIK3CA-Stratified Colorectal Cancer Translational Models

SMI-4a is the Pim inhibitor of choice for studies requiring genotype-stratified efficacy analysis in colorectal cancer. Its unique sensitivity dependence on PIK3CA wild-type status provides a built-in patient selection biomarker, enabling rational preclinical trial design [2]. This property allows researchers to prospectively identify responsive models, investigate resistance mechanisms, and evaluate PI3K inhibitor combination strategies to overcome PIK3CA MT-mediated resistance [3].

Mechanistic Studies of mTORC1 Regulation via AMPK Activation

SMI-4a offers a distinct advantage for dissecting the Pim-1–AMPK–mTORC1 signaling axis. Unlike pan-Pim inhibitors that simultaneously suppress Pim-3, SMI-4a's selective inhibition of Pim-1 leads to AMPK activation and subsequent mTORC1 downregulation, as evidenced by decreased phosphorylation of 4E-BP1 and p70 S6K [4]. This pathway-specific modulation makes SMI-4a the preferred tool for experiments aimed at isolating Pim-1's role in cellular energy sensing and metabolism .

Combination Therapy Screening with MEK Inhibitors

SMI-4a's unique property of inducing ERK1/2 phosphorylation creates a rational foundation for synergy screening with MAPK pathway inhibitors. Procurement of SMI-4a is strongly indicated for combination studies involving MEK1/2 or ERK inhibitors in hematologic malignancies, where the synthetic lethal interaction yields highly synergistic cell killing not observed with other Pim inhibitors [5]. This application scenario directly leverages SMI-4a's differentiation from compounds like AZD1208 [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMI-4a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.